2-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-AMINO-4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(DIMETHYLAMINO)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(DIMETHYLAMINO)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted anilines and benzaldehydes, which undergo condensation reactions followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems and advanced purification techniques ensures consistent quality and reduces production costs.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(DIMETHYLAMINO)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
2-AMINO-4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(DIMETHYLAMINO)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: It may be explored for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-AMINO-4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(DIMETHYLAMINO)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-(BENZYLOXY)-3-METHOXYBENZOIC ACID: Shares similar structural features but differs in its functional groups and biological activities.
2-AMINOBENZOTHIAZOLE: Another heterocyclic compound with distinct pharmacological properties.
Uniqueness
2-AMINO-4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(DIMETHYLAMINO)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is unique due to its combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C32H32N4O3 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
2-amino-1-(dimethylamino)-4-(3-methoxy-4-phenylmethoxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C32H32N4O3/c1-35(2)36-26-16-24(22-12-8-5-9-13-22)17-27(37)31(26)30(25(19-33)32(36)34)23-14-15-28(29(18-23)38-3)39-20-21-10-6-4-7-11-21/h4-15,18,24,30H,16-17,20,34H2,1-3H3 |
InChI Key |
PDPGJGYNDKECFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)CC(C2)C5=CC=CC=C5 |
Origin of Product |
United States |
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